molecular formula C8H5F2NO5 B1410474 2,5-Difluoro-4-nitromandelic acid CAS No. 1806336-39-9

2,5-Difluoro-4-nitromandelic acid

Cat. No. B1410474
M. Wt: 233.13 g/mol
InChI Key: AWNGVDZJAVCBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Difluoro-4-nitromandelic acid (DFNA) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of mandelic acid, an aromatic carboxylic acid, and contains two fluorine atoms and one nitro group. It has been studied for its potential applications in the fields of biochemistry and physiology.

Scientific Research Applications

2,5-Difluoro-4-nitromandelic acid has been studied for its potential applications in scientific research. It has been used in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and other chemicals. It has also been used as a reagent in biochemical reactions, such as the synthesis of peptides and proteins. Furthermore, it has been used in the study of enzyme inhibition and receptor binding.

Mechanism Of Action

The mechanism of action of 2,5-Difluoro-4-nitromandelic acid is not yet fully understood. However, it is believed that it binds to certain enzymes and receptors, resulting in the inhibition of their activity. It is also believed that it can modulate the activity of certain hormones and neurotransmitters.

Biochemical And Physiological Effects

2,5-Difluoro-4-nitromandelic acid has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to modulate the activity of certain hormones, such as cortisol. It has also been shown to have an effect on the cardiovascular system, as it has been shown to reduce blood pressure and heart rate.

Advantages And Limitations For Lab Experiments

2,5-Difluoro-4-nitromandelic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. Furthermore, it has a low toxicity, making it safe to handle in the laboratory. However, it is important to note that 2,5-Difluoro-4-nitromandelic acid has a short half-life, making it difficult to study in long-term experiments.

Future Directions

There are several potential future directions for the study of 2,5-Difluoro-4-nitromandelic acid. These include the development of new synthesis methods, the use of 2,5-Difluoro-4-nitromandelic acid as a drug delivery system, the study of its effects on various diseases, and the use of 2,5-Difluoro-4-nitromandelic acid as a biomarker for disease diagnosis. Additionally, further research could be conducted to better understand the mechanism of action of 2,5-Difluoro-4-nitromandelic acid, as well as its biochemical and physiological effects.

properties

IUPAC Name

2-(2,5-difluoro-4-nitrophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO5/c9-4-2-6(11(15)16)5(10)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNGVDZJAVCBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-4-nitromandelic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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